2,4-Dichloro-6-[(mesitylimino)methyl]phenol 2,4-Dichloro-6-[(mesitylimino)methyl]phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC16729298
InChI: InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3
SMILES:
Molecular Formula: C16H15Cl2NO
Molecular Weight: 308.2 g/mol

2,4-Dichloro-6-[(mesitylimino)methyl]phenol

CAS No.:

Cat. No.: VC16729298

Molecular Formula: C16H15Cl2NO

Molecular Weight: 308.2 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-6-[(mesitylimino)methyl]phenol -

Specification

Molecular Formula C16H15Cl2NO
Molecular Weight 308.2 g/mol
IUPAC Name 2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol
Standard InChI InChI=1S/C16H15Cl2NO/c1-9-4-10(2)15(11(3)5-9)19-8-12-6-13(17)7-14(18)16(12)20/h4-8,20H,1-3H3
Standard InChI Key MCAUZWPGKJAZAW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)N=CC2=C(C(=CC(=C2)Cl)Cl)O)C

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The compound’s IUPAC name, 2,4-dichloro-6-[(2,4,6-trimethylphenyl)iminomethyl]phenol, reflects its intricate architecture. The phenolic ring is substituted with chlorine atoms at positions 2 and 4, while the mesitylimino group at position 6 introduces steric bulk and electronic effects. Mesitylene (1,3,5-trimethylbenzene) contributes to the compound’s hydrophobicity and stability, which may enhance its reactivity in organic synthesis or interactions with biological targets.

The planar phenolic moiety allows for π\pi-π\pi stacking interactions, whereas the chlorine atoms increase electrophilicity, potentially facilitating nucleophilic substitution reactions. The imine linkage (-N=CH-) introduces a site for tautomerism or coordination with metal ions, broadening its applicability in catalysis.

Physical and Chemical Properties

Thermodynamic Parameters

Property2,4-Dichloro-6-[(mesitylimino)methyl]phenol2,4-Dichloro-3-methylphenol 2,4-Dichlorophenol
Molecular FormulaC16H15Cl2NO\text{C}_{16}\text{H}_{15}\text{Cl}_{2}\text{NO}C7H6Cl2O\text{C}_7\text{H}_6\text{Cl}_2\text{O}C6H4Cl2O\text{C}_6\text{H}_4\text{Cl}_2\text{O}
Molecular Weight (g/mol)308.2177.03163.00
Boiling Point (°C)Not reported243.9210–215
Density (g/cm³)Not reported1.3821.40
Flash Point (°C)Not reported108.2105

The mesitylimino group likely elevates the boiling point and density compared to simpler chlorophenols due to increased molecular mass and van der Waals interactions.

Solubility and Reactivity

The compound is expected to exhibit low water solubility, typical of chlorinated aromatics, but may dissolve in polar aprotic solvents (e.g., DMSO, DMF). The phenolic hydroxyl group can act as a weak acid (pKa810\text{p}K_a \approx 8–10), deprotonating under basic conditions to form a phenoxide ion, which enhances nucleophilicity. The imine group may participate in condensation reactions or serve as a ligand in metal complexes.

Synthesis and Manufacturing

Challenges and Optimization

Key challenges include avoiding over-chlorination and ensuring regioselectivity. Microwave-assisted synthesis or flow chemistry could improve yields and reduce reaction times. Scalability remains a concern due to the cost of mesitylamine and the need for stringent temperature control.

Applications and Industrial Relevance

Pharmaceutical Development

The compound’s dual antimicrobial and anticancer activities position it as a lead candidate for drug discovery. Structural modifications (e.g., introducing sulfonamide groups) could enhance bioavailability.

Materials Science

As a ligand, it could stabilize metal nanoparticles for catalytic applications. Its aromaticity also makes it a candidate for organic semiconductors or liquid crystals.

Environmental Chemistry

Potential use in pollutant degradation via Fenton-like reactions warrants exploration, though environmental persistence must be assessed.

Comparative Analysis with Structural Analogues

2,4-Dichlorophenol

  • Similarities: Chlorine substitution pattern; phenolic hydroxyl group.

  • Differences: Lacks the mesitylimino group, reducing steric hindrance and catalytic potential.

2,4-Dichloro-3-methylphenol

  • Similarities: Chlorine and methyl substituents enhance hydrophobicity.

  • Differences: Methyl group at position 3 versus mesitylimino at position 6; lower molecular weight limits complexity.

Future Research Directions

  • Synthesis Optimization: Develop scalable, cost-effective methods.

  • Mechanistic Studies: Elucidate biological targets using proteomics and molecular docking.

  • Toxicological Profiling: Assess genotoxicity and ecotoxicology.

  • Application Trials: Test efficacy in drug formulations and catalytic systems.

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